molecular formula C14H18FNO3 B6609640 tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2866322-89-4

tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6609640
CAS No.: 2866322-89-4
M. Wt: 267.30 g/mol
InChI Key: CYJWIELKPQTRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound belonging to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenethylamine derivative, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted tetrahydroisoquinolines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents targeting various diseases.

Medicine: In the medical field, this compound can be explored for its pharmacological effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Tert-butyl 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Tert-butyl 5-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Uniqueness: Tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate stands out due to its specific arrangement of fluorine and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

tert-butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-11-9(8-16)6-10(17)7-12(11)15/h6-7,17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWIELKPQTRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.